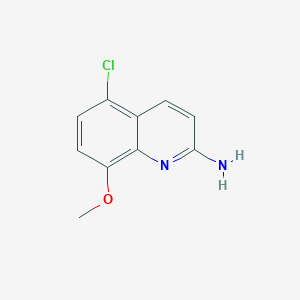

5-Chloro-8-methoxyquinolin-2-amine

Overview

Description

5-Chloro-8-methoxyquinolin-2-amine, also known as CMQA, is a synthetic organic compound that belongs to the quinoline family. Its molecular formula is C10H9ClN2O and it has a molecular weight of 208.64 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves complex organic chemistry reactions. For instance, one approach involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . Another method involves the Mannich reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a heterocyclic aromatic compound. It has a chlorine atom at the 5th position and a methoxy group (-OCH3) at the 8th position of the quinoline ring .Scientific Research Applications

Chemosensor for Metal Ions

5-Chloro-8-methoxyquinolin-2-amine has been characterized for its potential as a chemosensor, particularly for metal ions like cadmium (Cd²⁺). Its sensitivity to Cd²⁺ suggests its utility in measuring cadmium concentrations in waste effluents and food products (Prodi et al., 2001).

Synthesis of Derivatives

This compound undergoes a lithium-halogen exchange reaction with alkyllithiums, yielding various alkyl-substituted derivatives. This reaction is pivotal in the synthesis of different chemical compounds, which could be useful in various research applications (Hojjatie et al., 1989).

Anticancer Research

A derivative of this compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has shown significant anticancer properties. This compound induces apoptosis in cancer cells and has high blood-brain barrier penetration, making it a potential candidate for anticancer clinical trials (Sirisoma et al., 2009).

Metal Ion Chemosensors

This compound has been utilized in the synthesis of diazadibenzo-18-crown-6 ligands. These ligands, with their appended chromophoric and fluorophoric groups, are potential chemosensors for metal ions, offering a promising approach for selective metal ion extraction from aqueous solutions (Xue et al., 2001).

Luminescent Properties in Metal Ion Complexes

The luminescent properties of metal ion complexes of 5-Chloro-8-hydroxyquinoline appended to diaza-18-crown-6 have been studied. These properties, which are pH-dependent, make it a potential candidate for chemosensing applications for metal ions like Zn²⁺ and Cd²⁺ (Prodi et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

5-Chloro-8-methoxyquinolin-2-amine is a derivative of quinoline, which is known to have a wide range of biological activities . Quinoline and its derivatives are known to interact with various targets, including the Plasmodium falciparum malaria parasite . .

Mode of Action

It is theorized that these compounds are toxic to the malaria parasite, interfering with the parasite’s ability to break down and digest hemoglobin . The specific mode of action of this compound remains to be elucidated.

Biochemical Pathways

Quinoline derivatives have been found to interact with the PI3K/AKT/mTOR pathway , which plays a role in multiple cancers by regulating apoptosis and cell proliferation . .

Pharmacokinetics

Quinoline derivatives are generally known for their diverse therapeutic profiles .

Result of Action

Quinoline derivatives have been found to exhibit antimalarial, antimicrobial, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

properties

IUPAC Name |

5-chloro-8-methoxyquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZMYSHUZROWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)

![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)

![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)

![N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine](/img/structure/B1426864.png)